Quazinone

描述

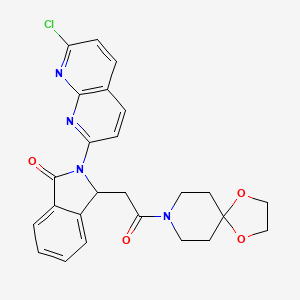

Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . It was developed and marketed in the 1980s for the treatment of heart disease . It acts as a selective PDE3 inhibitor .

Synthesis Analysis

Quinazoline derivatives, which include Quazinone, have been synthesized using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper . This nano-catalyst was used in the three-component one-pot synthesis of quinazoline derivatives . The products were obtained using this efficient catalyst with high efficiency in short time and solvent-free conditions .

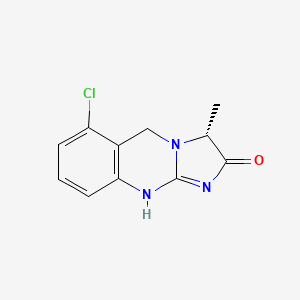

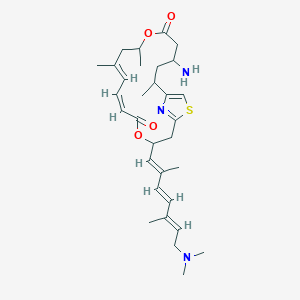

Molecular Structure Analysis

The molecular formula of Quazinone is C11H10ClN3O . The InChI is InChI=1S/C11H10ClN3O/c1-6-10 (16)14-11-13-9-4-2-3-8 (12)7 (9)5-15 (6)11/h2-4,6H,5H2,1H3, (H,13,14,16)/t6-/m1/s1 .

Chemical Reactions Analysis

Quinones, which include Quazinone, participate in diverse electron transfer and proton-coupled electron transfer processes in chemistry and biology . They act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Physical And Chemical Properties Analysis

Quazinone has a molecular weight of 235.67 g/mol . Its structure includes an ortho or a para substituted dione conjugated either to an aromatic nucleus .

科学研究应用

纳米颗粒在癌症治疗中的应用

Quazinone在癌症治疗领域得到了探索,特别是在增强抗癌药物的传递和疗效方面。一项显著的研究突出了纳米颗粒在高效传递槲皮素(一种天然多酚)至癌细胞中的应用。该研究讨论了将槲皮素纳入纳米传递系统(如纳米脂质体和胶束)时所带来的改善的抗癌效果和治疗效率。这种方法解决了槲皮素稳定性和生物利用度不佳的局限性,暗示了Quazinone在类似的基于纳米技术的癌症治疗药物传递系统中可能发挥作用 (Homayoonfal, Aminianfar, Asemi, & Yousefi, 2023)。

与金属离子的相互作用和结构修饰

Quazinone在科学研究中的另一个应用方面是其与金属离子的相互作用,导致结构修饰。一项关于槲皮素的研究,该研究发现了与Quazinone结构相似的槲皮素与Zn(II)、Cu(II)和Ag(I)等金属的相互作用。研究结果显示了配合物的形成和分子的氧化,表明在金属螯合和氧化过程等领域可能有应用潜力。这种相互作用对于理解生物化学途径和类似Quazinone化合物的潜在治疗用途至关重要 (Jurašeková等,2009)。

平滑肌中的环核苷酸磷酸二酯酶

有关Quazinone在平滑肌组织松弛中的作用的研究已有文献记录。一项研究聚焦于人类海绵体平滑肌中的环核苷酸磷酸二酯酶(PDE),与勃起功能障碍的治疗相关。作为选择性PDE III抑制剂,Quazinone显示出促进这些肌肉松弛的效力。这项研究突出了Quazinone作为选择性PDE抑制剂的潜力,为其在治疗与平滑肌功能相关的疾病方面的应用开辟了途径 (Taher et al., 2005)。

作用机制

Target of Action

Quazinone, also known as Dozonone, is a cardiotonic and vasodilator drug . Its primary target is Phosphodiesterase 3 (PDE3) . PDE3 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are secondary messengers within cellular signaling .

Mode of Action

Quazinone acts as a selective inhibitor of PDE3 . By inhibiting PDE3, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels. This increase amplifies the signals transmitted by these secondary messengers, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDE3 by Quazinone affects several biochemical pathways. The increased levels of cAMP and cGMP can activate Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively. These kinases can phosphorylate a wide range of target proteins, leading to changes in cellular functions such as cell division, secretion, and ion channel conductivity .

Pharmacokinetics

It’s known that the pharmacokinetics of drugs can be altered due to the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism

Result of Action

The inhibition of PDE3 by Quazinone leads to an increase in the levels of cAMP and cGMP. This can result in the relaxation of precontracted isolated human cavernous smooth muscle and an increase in myocardial contractile force . It also has the potential to inhibit DNA synthesis induced by the PDGF isoform PDGF-BB in bovine coronary artery smooth muscle cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Quazinone. For instance, DNA methylation, a process influenced by environmental factors, can shape gene expression and subsequent health outcomes . .

未来方向

Research interest in the synthesis and pharmacological evaluation of quinazoline/quinazolinone hybrids, which include Quazinone, has increased over the years due to their diversified biological activities . This suggests that there may be potential for further development and study of Quazinone and related compounds in the future .

属性

IUPAC Name |

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045795 | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quazinone | |

CAS RN |

70018-51-8 | |

| Record name | Quazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Quazinone?

A: Quazinone acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, Quazinone prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]

Q2: How does Quazinone impact vascular smooth muscle cells?

A: Research suggests that Quazinone can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to Quazinone's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and Quazinone results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []

Q3: Does Quazinone have any synergistic effects with other compounds?

A: Yes, studies show that Quazinone can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, Quazinone enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, Quazinone can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by Quazinone, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]

Q4: Are there any known effects of Quazinone on neurotransmitter release?

A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of Quazinone in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

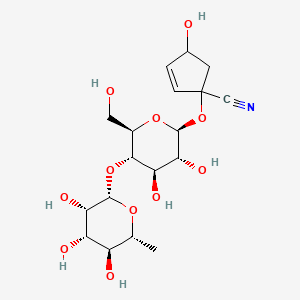

![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(2,2,3,3,3-pentatritiopropanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B1678566.png)

![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)